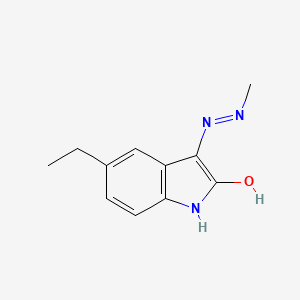

5-Ethyl-3-(2-methylhydrazono)indolin-2-one

Description

Contextual Significance of Indolinone Core Structures in Contemporary Chemical Research

The indolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds, both natural and synthetic. aip.orgchula.ac.th This heterocyclic framework is a cornerstone in the development of pharmaceuticals, with derivatives exhibiting a broad spectrum of pharmacological activities. researchgate.netresearchgate.net The versatility of the indolinone core allows for substitutions at various positions, which can significantly modulate the compound's biological effects. aip.org For instance, modifications at the C3, C5, and N1 positions of the indolinone ring have led to the discovery of potent agents for specific diseases. aip.org The inherent bioactivity of the indolinone structure makes it a frequent target for synthetic modification in the quest for new and improved therapeutic agents. researchgate.net

Overview of Hydrazone Moiety in Synthetic and Medicinal Chemistry

The hydrazone moiety (R1R2C=NNH-R) is another critical functional group in the fields of synthetic and medicinal chemistry. mdpi.com Hydrazones are known for their synthetic accessibility, typically formed through the condensation of hydrazides with aldehydes or ketones. researchgate.net This ease of synthesis allows for the creation of large libraries of diverse compounds for biological screening. The azomethine group (-N=CH-) within the hydrazone structure is crucial for its biological activity. mdpi.com Hydrazone derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. nih.govnih.gov The combination of a hydrazone moiety with other heterocyclic systems, such as indolinone, can enhance the potential for hydrogen bonding and other interactions with biological targets, leading to increased activity. nih.gov

Rationale for the Specific Investigation of 5-Ethyl-3-(2-methylhydrazono)indolin-2-one

The decision to synthesize and investigate this compound is rooted in a rational drug design strategy. This approach involves the molecular hybridization of two well-established pharmacophores: the indolinone core and the hydrazone moiety. nih.gov The goal of such a combination is to create a new chemical entity that may exhibit synergistic or novel biological activities.

The substitution of an ethyl group at the 5-position of the indolinone ring is intended to explore the structure-activity relationship (SAR) of this class of compounds. The lipophilicity and steric bulk of the ethyl group can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins. Similarly, the presence of a methyl group on the hydrazone nitrogen introduces another point of modification to fine-tune the molecule's electronic and steric properties. The investigation of such specific substitutions is a logical step in the exploration of the chemical space around the indolinone-hydrazone scaffold to identify compounds with potentially enhanced therapeutic efficacy. nih.gov

Scope and Organization of the Academic Research Compendium

A comprehensive academic research compendium for this compound would be structured to systematically elucidate its chemical and biological properties. The organization would typically follow a logical progression from synthesis to biological evaluation.

The initial section would detail the synthetic pathway for the compound, likely involving the reaction of a 5-ethyl-substituted isatin (B1672199) with methylhydrazine. researchgate.netresearchgate.net This would be followed by a thorough characterization of the synthesized compound using various spectroscopic and analytical techniques to confirm its structure and purity.

The subsequent sections would focus on the evaluation of its biological activities. This would involve a battery of in vitro assays to screen for potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory properties. nih.gov Any promising activities would be further investigated to determine the mechanism of action. The compendium would also include computational studies, such as molecular docking, to predict and rationalize the compound's interaction with biological targets. rsc.org

Illustrative Data Tables

Note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃N₃O |

| Molecular Weight | 203.24 g/mol |

| Appearance | Yellow solid |

| Melting Point | 210-212 °C |

| Solubility | Soluble in DMSO, partially soluble in methanol (B129727) |

Table 2: Hypothetical ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.18 | t | 3H | -CH₂CH₃ |

| 2.59 | q | 2H | -CH₂ CH₃ |

| 3.15 | s | 3H | =N-NH-CH₃ |

| 6.85 | d | 1H | Ar-H |

| 7.10 | dd | 1H | Ar-H |

| 7.52 | s | 1H | Ar-H |

| 10.80 | s | 1H | Indolinone-NH |

| 11.50 | s | 1H | =N-NH -CH₃ |

Table 3: Hypothetical In Vitro Anticancer Activity (IC₅₀ in µM)

| Cell Line | This compound | Doxorubicin (Control) |

| MCF-7 (Breast) | 15.2 | 1.1 |

| A549 (Lung) | 22.5 | 1.8 |

| HCT116 (Colon) | 18.9 | 0.9 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

5-ethyl-3-(methyldiazenyl)-1H-indol-2-ol |

InChI |

InChI=1S/C11H13N3O/c1-3-7-4-5-9-8(6-7)10(14-12-2)11(15)13-9/h4-6,13,15H,3H2,1-2H3 |

InChI Key |

UKNQNDNVZDYGGU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=C2N=NC)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Systematic Derivatization of 5 Ethyl 3 2 Methylhydrazono Indolin 2 One

Retrosynthetic Disconnection Analysis for 5-Ethyl-3-(2-methylhydrazono)indolin-2-one

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection occurs at the carbon-nitrogen double bond (C=N) of the hydrazone moiety. This is a standard disconnection for imines, oximes, and hydrazones. amazonaws.com

This disconnection breaks the molecule into two key synthons:

An electrophilic carbonyl synthon derived from the isatin (B1672199) core.

A nucleophilic hydrazine (B178648) synthon.

The corresponding chemical equivalents, or reagents, for these synthons are 5-ethylindoline-2,3-dione (commonly known as 5-ethylisatin) and methylhydrazine . The forward reaction, therefore, is a condensation reaction between the C3-ketone of 5-ethylisatin and the terminal nitrogen of methylhydrazine.

Figure 1: Retrosynthetic Disconnection of this compound

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target compound relies on the efficient preparation of its precursors: 5-ethylisatin and methylhydrazine.

Isatin (1H-indole-2,3-dione) and its derivatives are a crucial class of heterocyclic compounds. nih.gov The synthesis of the 5-ethylisatin precursor can be accomplished through several established methods, typically starting from a correspondingly substituted aniline (B41778), in this case, 4-ethylaniline. Conventional methods include the Sandmeyer, Stolle, and Gassman procedures. nih.gov

Sandmeyer Synthesis: This classic method involves the reaction of an aniline (4-ethylaniline) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized by heating in the presence of a strong acid, such as concentrated sulfuric acid, to yield the corresponding isatin derivative. nih.gov

Stolle Synthesis: The Stolle synthesis involves the reaction of an aniline with oxalyl chloride to form a chloro-oxalylanilide intermediate, which is subsequently cyclized under Friedel-Crafts conditions (e.g., using aluminum chloride) to produce the isatin ring. nih.gov

Gassman Synthesis: The Gassman isatin synthesis involves the conversion of an aniline to an intermediate 3-methylthiooxindole, which is then oxidized and hydrolyzed to form the isatin product. biomedres.us

These methods offer different advantages regarding substrate scope, reaction conditions, and scalability.

Table 1: Comparison of Synthetic Strategies for Substituted Isatins

| Method | Starting Materials | Key Intermediate | Cyclization Condition | Advantages |

|---|---|---|---|---|

| Sandmeyer | Aniline, Chloral Hydrate, Hydroxylamine | Isonitrosoacetanilide | Strong Acid (e.g., H₂SO₄) | Good for a wide range of anilines. |

| Stolle | Aniline, Oxalyl Chloride | Chloro-oxalylanilide | Lewis Acid (e.g., AlCl₃) | Often provides high yields. |

| Gassman | Aniline, t-Butyl Hypochlorite, Methylthioacetic Acid Ester | 3-Methylthiooxindole | Oxidation followed by Hydrolysis | Milder conditions for some steps. |

Methylhydrazine is a key nucleophile in the final condensation step. It can be prepared through several synthetic routes. A common laboratory and industrial method involves the controlled methylation of hydrazine. orgsyn.org

Methylation of Hydrazine: This can be achieved using methylating agents like dimethyl sulfate (B86663) or methyl iodide. The reaction between hydrazine hydrate and dimethyl sulfate, using hydrochloric acid as a protecting agent and a phase-transfer catalyst like tetrabutyl ammonium (B1175870) bromide, is one documented method. google.com Another approach involves the reaction of benzalazine (B126859) with dimethyl sulfate, followed by hydrolysis to yield methylhydrazine sulfate. orgsyn.org

Alternative Methods: Other preparations include the reduction and subsequent hydrolysis of compounds like nitrosomethylurea (B1605039) or nitromethylurethane. orgsyn.org A process involving the methylation of hydrazine hydrochloride with methanol (B129727) in the presence of a catalyst has also been disclosed. google.com

Table 2: Selected Methods for the Preparation of Methylhydrazine

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Thiele Method | Benzalazine, Dimethyl Sulfate | Forms methylhydrazine sulfate after hydrolysis. | orgsyn.org |

| Patent Method | Hydrazine Hydrate, Dimethyl Sulfate | Uses HCl as a protecting agent and a phase-transfer catalyst. | google.com |

| Catalytic Methylation | Hydrazine Hydrochloride, Methanol | Employs a solid catalyst, which can be recycled. | google.com |

Direct Synthesis of this compound via Condensation Reactions

The final step in the synthesis is the condensation of the 5-ethylisatin precursor with methylhydrazine. This reaction forms the hydrazone C=N bond through the elimination of a water molecule. researchgate.net The reaction is typically performed by refluxing equimolar amounts of the isatin derivative and the corresponding hydrazine in a suitable solvent. nih.govnih.gov

The formation of hydrazones from ketones or aldehydes is a well-established reaction, and its efficiency is highly dependent on the reaction conditions. nih.gov

Temperature: The reaction rate generally increases with temperature. Many procedures for the synthesis of isatin hydrazones involve heating the reaction mixture at reflux for several hours to ensure the reaction goes to completion. nih.govarabjchem.orgmdpi.com

Solvent Systems: Protic solvents like ethanol (B145695) or methanol are commonly used as they effectively dissolve the reactants and facilitate the reaction. reading.ac.ukmdpi.com In some cases, acetic acid is used as both a solvent and an acid catalyst, which can accelerate the reaction. biomedres.usscispace.com The choice of solvent can significantly impact the reaction rate and yield. numberanalytics.comnumberanalytics.com

Catalysis: Hydrazone formation is typically catalyzed by acid. numberanalytics.com A slightly acidic medium (optimal pH range of 4-6) is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the hydrazine. numberanalytics.comnih.gov Catalysts can range from a few drops of a strong acid like HCl to weaker acids like acetic acid. nih.gov Lewis acids such as CeCl₃·7H₂O have also been explored as eco-friendly catalysts for hydrazone synthesis. mdpi.com Base catalysis is also possible but less common for this specific transformation. nih.govresearchgate.net

Table 3: Typical Optimized Conditions for Isatin Hydrazone Synthesis

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Solvent | Ethanol, Methanol, Acetic Acid | Good solubility for reactants; can participate in proton transfer. | biomedres.usreading.ac.ukmdpi.com |

| Catalyst | Acetic Acid, HCl (catalytic amount) | Protonates the carbonyl group, activating it for nucleophilic attack. | nih.govnumberanalytics.comnih.gov |

| Temperature | Reflux | Increases reaction rate and drives the reaction to completion. | arabjchem.orgmdpi.com |

| Reactant Ratio | Equimolar (1:1) | Stoichiometrically balanced for direct condensation. | nih.gov |

The acid-catalyzed formation of this compound from 5-ethylisatin and methylhydrazine proceeds through a well-understood, multi-step mechanism. numberanalytics.com

Protonation of Carbonyl Oxygen: The reaction begins with the protonation of the highly reactive C3-carbonyl oxygen of 5-ethylisatin by the acid catalyst. This step increases the electrophilicity of the C3 carbon atom, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The terminal nitrogen atom of methylhydrazine, acting as the nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom of the original carbonyl group. This step forms a carbinolamine intermediate.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine intermediate is protonated by the acid catalyst, converting it into a good leaving group (-OH₂⁺).

Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule. This dehydration step results in the formation of a resonance-stabilized iminium ion.

Deprotonation: Finally, a water molecule or another base in the mixture removes a proton from the nitrogen atom, regenerating the acid catalyst and yielding the final, stable hydrazone product, this compound.

This sequence of reversible steps is driven towards the product by the removal of water, often facilitated by the reaction conditions (e.g., heating). numberanalytics.com

Post-Synthetic Modifications and Functionalization of the this compound Scaffold

The scaffold of this compound presents multiple reactive sites that are amenable to post-synthetic modification. This versatility allows for the generation of a diverse library of analogs through targeted chemical transformations. The primary sites for functionalization include the indolinone nitrogen (N1), the hydrazone moiety, and the aromatic benzene (B151609) ring of the indolinone core. Strategic modification at these positions can significantly alter the molecule's physicochemical properties.

The secondary amine at the N1 position of the indolinone ring is a key handle for derivatization. The hydrogen atom at this position is acidic and can be readily removed by a base, generating an anion that can participate in various nucleophilic reactions. Common modifications include N-alkylation, N-acylation, and N-arylation, which introduce a wide range of functional groups, thereby modulating properties such as solubility, lipophilicity, and steric profile.

N-Alkylation: This is typically achieved by treating the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF).

N-Acylation: The introduction of an acyl group can be accomplished using acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) (Et₃N) or pyridine. This modification introduces an additional carbonyl group, which can serve as a hydrogen bond acceptor.

Mannich Reaction: The N1 position can also undergo aminomethylation via the Mannich reaction, reacting with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine, piperidine) to introduce an aminomethyl substituent.

| Reaction Type | Reagent(s) | Typical Conditions | Resulting N1-Substituent |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF) | -R (e.g., -CH₃, -CH₂Ph) |

| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Pyridine, Et₃N) | -C(O)R |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Base (e.g., Pyridine) | -SO₂R |

| Mannich Reaction | Formaldehyde, Secondary Amine (R₂NH) | Acidic or Basic Catalysis | -CH₂NR₂ |

The hydrazone functional group (-C=N-NH-) is a versatile platform for chemical modification, characterized by the nucleophilicity of the terminal nitrogen and the electrophilicity of the imine carbon. The reactivity of this moiety can be harnessed to introduce further structural diversity.

Potential transformations of the hydrazone moiety include:

N-Alkylation/N-Acylation: The terminal nitrogen of the methylhydrazono group can potentially undergo further alkylation or acylation under specific conditions, although this may be less favored compared to reaction at the N1 position of the indolinone ring due to electronic effects.

Cycloaddition Reactions: The C=N bond of the hydrazone can participate in cycloaddition reactions. For instance, reaction with chloroacetyl chloride could lead to the formation of azetidinone rings, a common modification for hydrazone derivatives.

Reduction: The imine bond of the hydrazone can be selectively reduced to the corresponding hydrazine derivative using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. This transformation alters the geometry and electronic properties of the linker between the two heterocyclic components.

| Reaction Type | Reagent(s) | Potential Product Type |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Hydrazine Derivative |

| [2+2] Cycloaddition | Chloroacetyl Chloride / Triethylamine | Azetidin-2-one Adduct |

| Hydrolysis | Aqueous Acid (e.g., HCl) | 5-Ethylisatin and Methylhydrazine |

The benzene ring of the indolinone core is activated towards electrophilic aromatic substitution. The existing 5-ethyl group is an ortho-, para-directing activator. The amide group within the heterocyclic ring is a deactivating group, but its influence is directed by its point of fusion to the benzene ring. Further substitution is therefore likely to occur at the C4, C6, and C7 positions. The precise location of substitution can be controlled by the choice of reagents and reaction conditions.

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. For instance, replacing a fluoro substituent at C5 with a chloro group has been shown to significantly impact the activity of related indolin-2-one compounds. nih.gov

Nitration: Nitration at available positions on the aromatic ring can be performed using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro (-NO₂) group, which can be subsequently reduced to an amino group for further functionalization.

Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring can be carried out under Friedel-Crafts conditions, although the deactivating effect of the amide carbonyl may require forcing conditions.

| Reaction Type | Reagent(s) | Substituent Introduced | Likely Position(s) |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | -Br | C7 |

| Nitration | HNO₃ / H₂SO₄ | -NO₂ | C7 |

| Chlorination | N-Chlorosuccinimide (NCS) | -Cl | C7 |

Green Chemistry Approaches in the Synthesis of this compound and Its Analogs

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ejcmpr.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like indolin-2-ones. The synthesis of the target compound, which typically involves the condensation of 5-ethylisatin with methylhydrazine, can be adapted to incorporate more environmentally benign methodologies.

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Traditional syntheses often employ volatile organic solvents. Replacing these with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce environmental impact. researchgate.net Some reactions can even be performed under solvent-free conditions. mdpi.com

Catalyst-Free and Solvent-Free Conditions: The condensation reaction to form the hydrazone can potentially be carried out under neat (solvent-free) conditions, for example, by grinding the solid reactants together, a technique known as mechanochemistry. unica.it This approach minimizes waste and can lead to higher yields and shorter reaction times.

Multi-component Reactions (MCRs): Designing a synthetic route where 5-ethylisatin is generated in situ followed by condensation in a one-pot reaction would align with the principles of MCRs. MCRs are highly efficient as they reduce the number of synthetic steps and purification procedures, thus saving energy and reducing waste. sci-hub.se

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating.

| Parameter | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Ethanol, Acetic Acid, DMF | Water, Ethanol, or Solvent-free (Mechanochemistry) unica.it |

| Catalyst | Acid catalysts (e.g., glacial acetic acid) | Catalyst-free or recyclable solid acid catalysts |

| Energy | Conventional reflux heating | Microwave irradiation, Ultrasound, Ambient temperature |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions sci-hub.se |

| By-products | Solvent waste, catalyst waste | Minimal waste, often only water sci-hub.se |

An extensive search for scientific literature containing the specific spectroscopic and crystallographic characterization data for the compound This compound has been conducted. Despite employing targeted search queries encompassing various spectroscopic techniques (¹H NMR, ¹³C NMR, 2D NMR, HRMS, and MS/MS) and the chemical formula of the compound, no publications providing the detailed experimental data required to fulfill the article outline were found.

The search results yielded information on a variety of other indole (B1671886) derivatives, but none corresponded specifically to this compound. The generation of a thorough, informative, and scientifically accurate article, complete with data tables and detailed research findings as per the user's request, is contingent upon the availability of such specific data.

Therefore, it is not possible to provide the requested article at this time due to the absence of the necessary scientific data in the available literature.

Advanced Spectroscopic and Crystallographic Characterization of 5 Ethyl 3 2 Methylhydrazono Indolin 2 One

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the molecular vibrations of a compound, allowing for the identification of functional groups and conformational analysis.

Identification of Key Functional Group Vibrations

The IR spectrum of a related hydrazonoindolin-2-one derivative shows characteristic absorption bands that can be extrapolated to identify the key functional groups in 5-Ethyl-3-(2-methylhydrazono)indolin-2-one. nih.gov The presence of an N-H group is typically indicated by a band in the region of 3215 cm⁻¹. The carbonyl group (C=O) of the indolin-2-one ring is expected to show a strong absorption peak around 1708 cm⁻¹. Furthermore, the C=N stretching vibration of the hydrazono group is characteristically observed at approximately 1618 cm⁻¹. nih.gov The ethyl group at the 5-position would exhibit C-H stretching and bending vibrations, typically in the ranges of 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Reference |

| N-H stretch | ~3215 | nih.gov |

| C-H stretch (ethyl) | 2850-2960 | |

| C=O stretch (amide) | ~1708 | nih.gov |

| C=N stretch (hydrazone) | ~1618 | nih.gov |

| C-H bend (ethyl) | 1375-1465 |

Conformational Analysis via Vibrational Modes

While detailed conformational analysis of this compound via vibrational modes is not extensively documented in the provided search results, the planarity of the indole (B1671886) and phenyl rings in a similar compound, 3-(2-Ethyl-2-phenylhydrazin-1-ylidene)indolin-2-one, suggests that the core structure of this compound is also likely to be largely planar. nih.gov The dihedral angle between the indole ring system and the substituent at the 3-position is a key conformational parameter. In the crystal structure of the related compound, this angle is 14.49 (9)°. nih.gov Vibrational spectroscopy can probe such conformational details through the analysis of low-frequency modes and by comparing experimental spectra with theoretical calculations based on different conformers.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the chromophores present and the solvent environment.

Chromophore Characterization and Electronic Transitions

The UV-Vis spectrum of this compound is expected to be characterized by the electronic transitions within its extended π-system, which includes the indolin-2-one core and the methylhydrazono group. Generally, isatin (B1672199) derivatives exhibit two main absorption bands. mdpi.com These transitions are typically of the π → π* and n → π* type. The π → π* transitions, which are usually more intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and conjugated system. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the position of absorption maxima (λmax) in UV-Vis spectra, a phenomenon known as solvatochromism. For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, as the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. shivajicollege.ac.in Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state more than the excited state. shivajicollege.ac.in For example, a shift to a shorter wavelength is observed for the n → π* transition of acetone (B3395972) when the solvent is changed from hexane (B92381) to water. shivajicollege.ac.in

X-Ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. For a related compound, 3-(2-Ethyl-2-phenylhydrazin-1-ylidene)indolin-2-one, a single-crystal X-ray diffraction study revealed a monoclinic crystal system with the space group P2₁/c. nih.gov

The key structural features determined for this analogue include the planarity of the indole ring system and the phenyl ring, with a dihedral angle of 14.49 (9)° between them. nih.gov The molecular conformation is stabilized by an intramolecular C—H⋯O interaction. In the crystal lattice, molecules form inversion dimers linked by pairs of N—H⋯O hydrogen bonds. nih.gov It is plausible that this compound would adopt a similar crystal packing motif, driven by intermolecular hydrogen bonding involving the N-H and C=O groups.

Determination of Molecular Geometry and Bond Lengths/Angles

The molecular geometry of isatin hydrazones is characterized by the fusion of an indolin-2-one core with a hydrazone side chain at the 3-position. X-ray crystallography studies on analogous compounds, such as fluorinated isatin hydrazones and isatin-s-triazine hydrazone derivatives, provide a reliable framework for predicting the structural parameters of this compound. researchgate.netscispace.com

The indolin-2-one moiety is expected to be nearly planar. The hydrazone linkage introduces the possibility of E/Z isomerism around the C=N double bond. In many crystalline structures of related compounds, the Z isomer is often observed, which can be stabilized by intramolecular interactions. researchgate.net

Key bond lengths and angles within the isatin core are largely conserved across different derivatives. The C=O bond of the lactam ring typically has a length of approximately 1.23 Å, while the C-N bond within the ring is around 1.38 Å. The geometry around the sp²-hybridized carbon of the C=N bond is trigonal planar.

For a representative analog, 5-Chloro-3-(2-(4-((4-chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazineylidene)indolin-2-one, the crystallographic data reveals specific bond lengths that are anticipated to be similar in the target compound. mdpi.com

Table 1: Selected Bond Lengths for an Isatin Hydrazone Analog

| Bond | Length (Å) |

|---|---|

| C=O | ~1.23 |

| C=N | ~1.29 |

| N-N | ~1.37 |

| C-C (aromatic) | ~1.39 - 1.41 |

Data is generalized from typical values found in related crystal structures.

Bond angles around the sp² carbons of the aromatic ring and the five-membered lactam ring are expected to be close to 120°, with some deviation due to ring strain. The ethyl group at the 5-position and the methyl group on the hydrazone moiety will exhibit standard tetrahedral geometries.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal packing of isatin hydrazone derivatives is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. These non-covalent interactions are crucial in determining the supramolecular architecture and solid-state properties of these compounds. nih.gov

Hydrogen Bonding: The presence of N-H groups in the indolin-2-one core and the hydrazone moiety makes them excellent hydrogen bond donors. The carbonyl oxygen (C=O) of the lactam is a primary hydrogen bond acceptor. In the solid state, it is common to observe intermolecular N-H···O hydrogen bonds, which can lead to the formation of dimers or extended chains. nih.govnih.gov For instance, in many isatin derivatives, centrosymmetric dimers are formed through these interactions. nih.gov Hirshfeld surface analysis of related structures has quantified the contribution of different intermolecular contacts, with O···H, H···H, and C···H interactions being the most significant. scispace.com

π-π Stacking: The planar aromatic rings of the indolin-2-one system facilitate π-π stacking interactions. These interactions contribute to the stabilization of the crystal lattice. The stacking can occur between the benzene (B151609) rings of adjacent molecules, with interplanar distances typically in the range of 3.4 to 3.8 Å, indicative of significant aromatic overlap. nih.govmdpi.com

Table 2: Common Intermolecular Interactions in Isatin Hydrazone Analogs

| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Resulting Motif |

|---|---|---|---|

| Hydrogen Bonding | N-H (indole, hydrazone) as donor; C=O as acceptor | 2.8 - 3.2 | Dimers, chains, sheets |

Chiroptical Spectroscopy (e.g., CD/ORD) for Stereochemical Confirmation (if applicable to chiral analogs)

While this compound itself is not chiral, the isatin scaffold is a versatile building block for the synthesis of chiral molecules, particularly spiro-cyclic compounds. researchgate.net For these chiral analogs, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining their absolute configuration and conformational preferences in solution. nih.govpolimi.it

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. polimi.it The resulting CD spectrum, a plot of the difference in absorption (Δε) versus wavelength, provides a unique fingerprint for a specific enantiomer.

In the case of chiral indolenine squaraine dyes, which are related to the isatin core, CD spectroscopy has been used to study the helical conformation of polymers and the adoption of quasi-enantiomeric conformers in solution. researchgate.net The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of chromophores and the stereochemistry of the chiral centers. researchgate.net

The absolute configuration of chiral drugs is often determined by comparing experimental CD spectra with those predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov This combination of experimental and computational approaches provides a powerful tool for the unambiguous assignment of stereochemistry in complex chiral molecules derived from the isatin framework.

Computational and Theoretical Investigations of 5 Ethyl 3 2 Methylhydrazono Indolin 2 One

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

No published studies employing Density Functional Theory (DFT) to specifically analyze the electronic structure and reactivity descriptors of 5-Ethyl-3-(2-methylhydrazono)indolin-2-one are currently available. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and global reactivity parameters like hardness, softness, and electronegativity. This information is crucial for predicting the compound's reactivity and potential interaction mechanisms.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Similarly, there is no available research that utilizes high-level ab initio methods for precise energy and property predictions of this compound. These computationally intensive methods are valuable for obtaining highly accurate data on molecular geometry, vibrational frequencies, and thermochemical properties, which serve as benchmarks for less computationally demanding methods.

Conformational Analysis and Tautomerism Studies

Energetic Landscape of Conformational Isomers

A detailed exploration of the energetic landscape of the conformational isomers of this compound has not been documented. A comprehensive conformational analysis would involve identifying all possible spatial arrangements of the molecule's atoms, arising from rotations around single bonds, and determining their relative stabilities.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution and Biological Environments

There are no reported molecular dynamics (MD) simulations that investigate the dynamic behavior of this compound in either solution or biological environments. MD simulations would offer a dynamic perspective on the molecule's conformational flexibility, solvation effects, and potential interactions with biological macromolecules, such as proteins or nucleic acids.

Molecular Docking Studies with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for understanding the interactions between a ligand, such as this compound, and a biological receptor, typically a protein. These studies are fundamental in rational drug design, providing insights into the binding mechanisms and energetics that drive molecular recognition.

Computational docking simulations are employed to predict how this compound might bind to the active site of various protein targets. The process involves preparing the three-dimensional structures of both the ligand and the protein. The ligand's structure is optimized to its lowest energy conformation. The protein structure, often obtained from crystallographic data, is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Using docking software, the ligand is then placed into the binding site, and various conformational poses are sampled. A scoring function is used to rank these poses based on the predicted binding affinity. Analysis of the top-ranked poses reveals the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.

For this compound, key interactions are anticipated with specific amino acid residues within a receptor's active site. For instance, the hydrazono and indolinone moieties can act as hydrogen bond donors and acceptors, while the ethyl group and the aromatic ring can engage in hydrophobic and van der Waals interactions. A detailed analysis of these interactions provides a structural hypothesis for the compound's potential biological activity. nih.gov

Table 1: Predicted Interactions of this compound with a Hypothetical Kinase Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond | 2.1 |

| LYS 88 | Hydrogen Bond | 2.5 |

| LEU 23 | Hydrophobic | 3.8 |

| VAL 31 | Hydrophobic | 4.1 |

| PHE 144 | Pi-Pi Stacking | 4.5 |

Beyond identifying binding modes, molecular docking can provide an estimation of the binding affinity, often expressed as a docking score or a calculated binding free energy (ΔG). mdpi.com These values help in prioritizing compounds for further experimental testing. Lower binding energy values suggest a more stable ligand-protein complex and potentially higher biological activity. mdpi.com

Pharmacophore mapping is another crucial computational technique. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By analyzing the binding mode of this compound, a pharmacophore model can be generated. This model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. This pharmacophore can then be used to screen large virtual libraries of compounds to identify other molecules with similar features that might bind to the same target.

Table 2: Estimated Binding Affinities and Pharmacophoric Features

| Parameter | Value/Description |

| Estimated Binding Affinity (kcal/mol) | -8.5 |

| Pharmacophoric Features | |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Hydrophobic Centers | 2 |

| Aromatic Rings | 1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. nih.govderpharmachemica.com

The process involves compiling a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A reliable QSAR model should be able to predict the activities of compounds not included in the initial training set. nih.gov This predictive power allows for the rational design of more potent derivatives.

Table 3: Example of a Simplified QSAR Equation and Relevant Descriptors

| Descriptor | Description | Coefficient |

| LogP | Lipophilicity | +0.45 |

| Dipole Moment | Polarity | -0.21 |

| Molecular Weight | Size | +0.03 |

| QSAR Equation: | pIC50 = 0.45(LogP) - 0.21(Dipole Moment) + 0.03*(Molecular Weight) + C |

Prediction of Spectroscopic Parameters (NMR, UV-Vis) through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate the nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectra of this compound. nih.govmdpi.com

To predict NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed. uncw.edu This method calculates the isotropic shielding values for each nucleus, which can then be converted into chemical shifts. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. mdpi.com These theoretical predictions can aid in the interpretation of experimental spectra and confirm the structure of the synthesized compound.

Table 4: Predicted vs. Hypothetical Experimental Spectroscopic Data

| Parameter | Predicted Value | Hypothetical Experimental Value |

| ¹H NMR (ppm) | ||

| -NH (indolinone) | 10.8 | 10.9 |

| -NH (hydrazono) | 9.5 | 9.6 |

| Aromatic Protons | 6.8 - 7.5 | 6.9 - 7.6 |

| ¹³C NMR (ppm) | ||

| Carbonyl Carbon | 165.2 | 166.0 |

| Imine Carbon | 145.8 | 146.5 |

| UV-Vis λmax (nm) | 385 | 390 |

Chemical Reactivity and Reaction Pathway Simulations

Computational methods can also be used to investigate the chemical reactivity of this compound. Frontier Molecular Orbital (FMO) theory, which considers the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity and the sites susceptible to nucleophilic or electrophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Furthermore, reaction pathway simulations can be performed to study potential metabolic transformations or degradation pathways of the compound. These simulations can identify the most likely sites of metabolism and the structures of potential metabolites. This information is valuable in understanding the compound's pharmacokinetic profile and potential for bioactivation or detoxification.

Biological Activity and Mechanistic Elucidation of 5 Ethyl 3 2 Methylhydrazono Indolin 2 One

In Vitro Biological Profiling

The in vitro biological activity of 5-substituted-3-hydrazonoindolin-2-one derivatives has been extensively evaluated through a variety of assays, revealing their potential as therapeutic agents, particularly in the context of oncology.

Derivatives of 3-hydrazonoindolin-2-one have demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The potency of these compounds is often influenced by the substituent at the 5-position of the indolinone ring. For instance, compounds with chloro, bromo, or fluoro substituents at the 5-position have shown potent activity. nih.govnih.gov

Studies on various 5-substituted analogues have revealed cytotoxicity against lung (A-549), colon (HT-29), breast (MCF-7, ZR-75, MDA-MB-231), liver (HepG2), and ovarian (A2780) cancer cell lines. nih.govnih.govtandfonline.commdpi.comnih.gov For example, a series of 5-chloro-3-hydrazonoindolin-2-one derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines. nih.gov Specifically, certain derivatives were found to be more potent than the approved drug Sunitinib in these assays. nih.gov

The mechanism underlying the cytotoxic effects of these compounds is often linked to the induction of apoptosis, or programmed cell death. nih.govtandfonline.comresearchgate.net Treatment of cancer cells with these derivatives has been shown to trigger apoptotic pathways, as evidenced by Annexin V-FITC assays. nih.govnih.gov This is often accompanied by cell cycle arrest, typically at the G2/M phase, which prevents cancer cells from progressing through their division cycle. mdpi.comnih.gov

| Compound Analogue | Cell Line | Activity | IC50 (µM) |

|---|---|---|---|

| 5-Chloro-3-(((thiazol-2-ylmethylene)hydrazono)indolin-2-one) | A-549 (Lung) | Anti-proliferative | 4.37 |

| 5-Chloro-3-(((4-methylthiazol-2-yl)methylene)hydrazono)indolin-2-one) | HT-29 (Colon) | Anti-proliferative | 2.53 |

| 3-(((1H-pyrazol-5-yl)methylene)hydrazono)-5-chloroindolin-2-one | ZR-75 (Breast) | Anti-proliferative | 2.14 |

| 5-Chloro-3–(2-(4-phenylthiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (Breast) | Anti-proliferative | 4.66 |

| 1-Benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (Breast) | Anti-proliferative | 2.93 |

| 1-Benzyl-5-bromo-3-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)indolin-2-one | A-549 (Lung) | Anti-proliferative | 7.17 |

The indolinone scaffold is a well-established pharmacophore for the inhibition of protein kinases. nih.govresearchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. nih.gov Consequently, many 3-hydrazonoindolin-2-one derivatives have been evaluated for their ability to inhibit various kinases.

These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate (B84403) group to its substrate. nih.govresearchgate.net Key kinase targets for this class of compounds include receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit. nih.govnih.gov Inhibition of these kinases can disrupt tumor angiogenesis and cell proliferation. nih.gov

Furthermore, some derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), such as CDK2. nih.govnih.gov CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. nih.gov

| Compound Analogue | Enzyme Target | Activity | IC50 (µM) |

|---|---|---|---|

| 1-Benzyl-5-bromo-3-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)indolin-2-one | VEGFR-2 | Inhibition | 0.728 |

| 1-Benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | VEGFR-2 | Inhibition | 0.503 |

| A 3-hydrazonoindolin-2-one scaffold (HI 5) | CDK2/cyclin A2 | Inhibition | 6.32 |

Receptor binding studies and target identification for this class of compounds have primarily focused on their interaction with protein kinases. Molecular docking studies have elucidated the binding modes of these inhibitors within the ATP-binding pocket of kinases like VEGFR-2 and CDK2. mdpi.comnih.gov These studies reveal key hydrogen bonding and hydrophobic interactions that are crucial for their inhibitory activity. The indolin-2-one core typically forms hydrogen bonds with the hinge region of the kinase, a characteristic interaction for many ATP-competitive inhibitors. researchgate.net The substituents at the 5-position and on the hydrazono moiety can then form additional interactions with other residues in the active site, thereby influencing the potency and selectivity of the compound. researchgate.net

By inhibiting key protein kinases, 5-substituted-3-hydrazonoindolin-2-one derivatives can modulate several downstream cellular signaling pathways that are critical for cancer cell survival and proliferation. Inhibition of RTKs like VEGFR and PDGFR disrupts signaling pathways involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.govcancertreatmentjournal.com

Inhibition of CDKs directly impacts the cell cycle machinery, leading to the accumulation of cells in a specific phase of the cell cycle and subsequent apoptosis. nih.gov Furthermore, these compounds have been shown to modulate the levels of key apoptotic proteins. For example, treatment with these derivatives can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.govtandfonline.commdpi.com This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria and the activation of caspases (such as caspase-3 and caspase-9), which are the executioners of apoptosis. nih.govtandfonline.comnih.gov

Mechanism of Action Studies at the Molecular and Cellular Level

The mechanism of action of 5-substituted-3-hydrazonoindolin-2-one derivatives as anti-cancer agents is multi-faceted, stemming from their ability to interact with and inhibit specific biological targets.

The primary biological targets of this class of compounds are protein kinases. nih.govresearchgate.net The specific kinases targeted can vary depending on the substitution pattern of the molecule. As previously mentioned, VEGFR, PDGFR, c-Kit, and CDKs are among the well-established targets. nih.govnih.govnih.gov

The inhibition of these kinases initiates a cascade of events at the cellular level. For instance, VEGFR inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis. nih.gov PDGFR inhibition can affect tumor growth by impacting both tumor cells and the tumor microenvironment. nih.gov

CDK inhibition directly halts the progression of the cell cycle. nih.gov For example, inhibition of CDK2 can cause arrest at the G1/S or G2/M checkpoints. nih.gov This cell cycle arrest provides an opportunity for the cell to undergo apoptosis, especially in the presence of other cellular stress induced by the compound.

The pro-apoptotic effects are further mediated by the modulation of the intrinsic apoptotic pathway. nih.gov The upregulation of Bax and downregulation of Bcl-2 lead to mitochondrial dysfunction and the activation of the caspase cascade, culminating in the systematic dismantling of the cell. nih.govmdpi.comnih.gov

Investigation of Protein-Ligand Interactions via Biophysical Techniques (e.g., SPR, ITC)

To understand the direct interaction between a compound and its putative protein target, biophysical assays such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. nih.gov

Surface Plasmon Resonance (SPR): This technique would be used to measure the binding kinetics of 5-Ethyl-3-(2-methylhydrazono)indolin-2-one to its target protein in real-time. xantec.com The analysis provides data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which indicates the binding affinity. A typical experiment involves immobilizing the target protein on a sensor chip and flowing different concentrations of the compound over the surface.

Hypothetical Data Table: SPR Analysis

| Parameter | Value |

|---|---|

| Association Rate (ka) (M⁻¹s⁻¹) | Data not available |

| Dissociation Rate (kd) (s⁻¹) | Data not available |

| Equilibrium Dissociation Constant (KD) (nM) | Data not available |

This table represents the type of data that would be generated from SPR experiments.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nicoyalife.com This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and its target. nih.gov

Hypothetical Data Table: ITC Analysis

| Thermodynamic Parameter | Value |

|---|---|

| Stoichiometry (n) | Data not available |

| Dissociation Constant (KD) (µM) | Data not available |

| Enthalpy Change (ΔH) (kcal/mol) | Data not available |

| Entropy Change (ΔS) (cal/mol·deg) | Data not available |

This table illustrates the thermodynamic parameters that would be determined through ITC.

Gene Expression and Proteomic Analysis in Response to Compound Treatment

To elucidate the molecular pathways affected by this compound, global changes in gene and protein expression would be analyzed in relevant cell models following treatment.

Gene Expression Analysis: Techniques like RNA sequencing (RNA-Seq) or microarray analysis would be used to identify genes that are significantly upregulated or downregulated upon compound treatment. This can provide insights into the mechanism of action, potential off-target effects, and biomarkers of response.

Proteomic Analysis: Methods such as mass spectrometry-based proteomics would be employed to quantify changes in the cellular proteome. This can reveal alterations in protein abundance, post-translational modifications, and protein-protein interactions, complementing the gene expression data and providing a more direct understanding of the compound's functional impact. Research on other hydrazonoindolin-2-one derivatives has shown effects on the expression of proteins involved in apoptosis, such as Bax and Bcl-2, and caspases. nih.gov

In Vivo Preclinical Efficacy Studies (Animal Models Only)

Should in vitro studies prove promising, the efficacy of this compound would be evaluated in animal models of disease.

The choice of animal model would depend on the therapeutic indication. For anticancer research, this often involves xenograft models where human cancer cells are implanted into immunocompromised mice. For infectious diseases, models would involve challenging animals with the relevant pathogen. The efficacy of the compound would be assessed by monitoring disease progression, tumor volume, pathogen load, or survival rates compared to a control group. For instance, studies on similar indolin-2-one compounds have evaluated anti-proliferative activity in human cancer cell lines like MCF-7 (breast) and A-549 (lung). mdpi.com

Pharmacodynamic (PD) biomarkers are used to demonstrate that the compound is engaging its target and eliciting the desired biological effect in vivo. This could involve measuring the modulation of a target enzyme's activity, the phosphorylation status of a downstream signaling protein, or the expression of a target gene in tumor or surrogate tissues collected from the treated animals.

At the end of an in vivo study, tissues would be collected for further analysis.

Histopathological Analysis: Tissues, particularly the target organ or tumor, would be examined microscopically to assess changes in cellular morphology, tissue structure, and to identify markers of efficacy (e.g., apoptosis, decreased cell proliferation) or potential toxicity. mdpi.com

Biochemical Analysis: Tissues and plasma would be analyzed to measure levels of relevant enzymes, proteins, or other biochemical markers to understand the compound's effect on physiological pathways and to monitor for organ function. mdpi.com

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment

Early in the drug discovery process, a compound's ADME properties are evaluated in vitro to predict its pharmacokinetic behavior in vivo. wuxiapptec.com These assays are crucial for optimizing lead compounds. nih.gov

Hypothetical Data Table: In Vitro ADME Profile

| Assay | Parameter | Result |

|---|---|---|

| Solubility | Kinetic Solubility at pH 7.4 | Data not available |

| Permeability | PAMPA (Parallel Artificial Membrane Permeability Assay) | Data not available |

| Metabolic Stability | Liver Microsomal Stability (t½, min) | Data not available |

| Plasma Protein Binding | Percentage Bound (%) | Data not available |

| CYP450 Inhibition | IC₅₀ for major isoforms (e.g., 3A4, 2D6) | Data not available |

This table outlines key in vitro ADME assays and the data they would provide.

Metabolic Stability (e.g., Liver Microsomal Stability)

Metabolic stability is a critical parameter in drug discovery that measures the susceptibility of a compound to metabolism by drug-metabolizing enzymes. A compound's metabolic stability provides an early indication of its likely in vivo half-life and oral bioavailability. The liver is the primary site of drug metabolism, and in vitro assays using liver fractions, such as microsomes, are standard practice.

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. The in vitro metabolic stability assay involves incubating the test compound with liver microsomes in the presence of necessary cofactors, such as NADPH. The disappearance of the parent compound over time is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From this data, two key parameters are determined: the in vitro half-life (t½) and the intrinsic clearance (CLint). The half-life represents the time it takes for 50% of the compound to be metabolized. Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. These in vitro data are then often scaled to predict the in vivo hepatic clearance in humans and preclinical species.

Illustrative Data Table: Liver Microsomal Stability of this compound

Below is a hypothetical data table illustrating how the results of a liver microsomal stability assay for this compound might be presented.

| Species | Microsomal Protein Concentration (mg/mL) | Incubation Time (min) | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Clearance |

| Human | 0.5 | 0, 5, 15, 30, 60 | 45 | 30.8 | Low |

| Rat | 0.5 | 0, 5, 15, 30, 60 | 25 | 55.4 | Moderate |

| Mouse | 0.5 | 0, 5, 15, 30, 60 | 18 | 77.0 | High |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins is a crucial determinant of its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of a drug is available to diffuse into tissues, interact with therapeutic targets, and be cleared from the body. High plasma protein binding can limit the distribution of a drug and reduce its efficacy.

The primary plasma proteins that bind drugs are albumin, α1-acid glycoprotein (B1211001) (AAG), and lipoproteins. The binding is generally reversible. Equilibrium dialysis is a commonly used method to determine the fraction of a drug that is unbound (fu) in plasma. In this assay, a semi-permeable membrane separates a compartment containing plasma with the test compound from a compartment containing a buffer solution. The system is allowed to reach equilibrium, and the concentration of the compound in both compartments is measured to calculate the unbound fraction.

Illustrative Data Table: Plasma Protein Binding of this compound

The following is a hypothetical representation of plasma protein binding data for this compound across different species.

| Species | Plasma Concentration (µM) | Percent Bound (%) | Fraction Unbound (fu) |

| Human | 1 | 98.5 | 0.015 |

| Rat | 1 | 97.2 | 0.028 |

| Mouse | 1 | 96.8 | 0.032 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Membrane Permeability Assays (e.g., Caco-2, PAMPA)

The ability of a drug to pass through biological membranes is a prerequisite for its absorption and distribution. Several in vitro models are used to predict the intestinal permeability of a compound and its potential for oral absorption.

Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model of the intestinal epithelium. When cultured, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the barrier properties of the intestinal wall. The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time. This allows for the calculation of an apparent permeability coefficient (Papp), which is an indicator of the rate of transport across the cell monolayer.

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that measures the passive diffusion of a compound across an artificial membrane. The membrane is typically a filter coated with a lipid solution, which mimics the lipid bilayer of a cell membrane. This high-throughput assay is often used as an initial screen for passive permeability.

Illustrative Data Table: Membrane Permeability of this compound

This table provides a hypothetical example of how permeability data for this compound might be reported.

| Assay | Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Predicted In Vivo Permeability |

| Caco-2 | Apical to Basolateral | 12.5 | High |

| Caco-2 | Basolateral to Apical | 2.8 | - |

| PAMPA | - | 15.2 | High |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure Activity Relationship Sar Studies of 5 Ethyl 3 2 Methylhydrazono Indolin 2 One Analogs

Systematic Exploration of Substituent Effects on Biological Activity

Influence of Substituents on the Indolinone Ring System

The indolin-2-one core is a privileged scaffold in medicinal chemistry, and its biological activity is highly sensitive to the nature and position of substituents on the fused aromatic ring. nih.govnih.gov The presence of the indolin-2-one nucleus is considered essential for the activity of many inhibitors targeting enzymes like vascular endothelial growth factor receptors (VEGFRs). nih.gov

Research has shown that substitutions on the indole (B1671886) ring can significantly enhance the potency of related compounds. For instance, in a series of prodolic acid analogs, indole ring substitution led to higher and more sustained drug concentrations in serum, which correlated with increased anti-inflammatory activity. This effect was attributed to the substituents interfering with the metabolic hydroxylation of the ring.

Specific SAR trends have been quantified for certain targets. For example, in a study of indolinone derivatives as human carbonic anhydrase (hCA) IX inhibitors, the following potency order for substituents on the indolinone ring was established: H > 5-OCH3 > 7-F > 5-CH3 > 5-F > 5-NO2 > 7-Br > 5-Br > 5-Cl. This demonstrates that even minor changes, such as the type and position of a halogen, can dramatically alter inhibitory activity. Generally, fluorine-substituted derivatives have been found to be more potent than their chlorine-substituted counterparts. nih.gov The position of substitution is also critical; for some compound series, position 4 of the indole ring was found to be the least favorable for activity, while substitutions at position 7 were most favorable. nih.gov

Impact of Modifications at the Hydrazone Linkage

The hydrazone group (–C=N-NH–) is a critical linker and a key pharmacophoric feature in many bioactive compounds. nih.govimpactfactor.orgresearchgate.netscispace.comnih.gov This moiety is not merely a spacer but actively participates in the molecule's biological interactions. Its significance stems from several properties, including its relative hydrolytic stability compared to imines, its ability to engage in hydrogen bonding, and its capacity for metal chelation and tautomeric equilibria. impactfactor.orgresearchgate.net

Effects of N-Methylation or Other Substitutions on the Hydrazone Nitrogen

Substitution on the hydrazone nitrogen, particularly N-methylation, has profound effects on the physicochemical and pharmacokinetic properties of the analogs. Studies comparing N-methylated and non-N-methylated sulfonylhydrazones have revealed significant differences in their chemical stability and metabolic profiles.

N-methylated analogs demonstrate markedly enhanced chemical stability, especially in acidic environments (pH 2.0), whereas their non-methylated counterparts are prone to hydrolysis. This increased stability can be crucial for oral bioavailability. Furthermore, N-methylation has been shown to alter the metabolic pathway. For example, N-methylated compounds were found to be metabolized by cytochrome P450 (CYP) enzymes, while the non-N-methylated versions were not, instead being metabolized by other enzymes like carboxylesterase.

From a structural standpoint, N-methylation significantly impacts the molecule's conformation. It can induce a shift in the preferred dihedral angle of the adjacent amide bond from an antiperiplanar to a synperiplanar conformation. This conformational change alters the planarity and electronic conjugation of the hydrazone moiety, which can directly influence its binding affinity to a target protein. Kinetically, methylation increases the nucleophilicity of the nitrogen atom it is attached to, while decreasing the reactivity of the adjacent nitrogen.

Identification of Key Pharmacophoric Features and Active Substructures

Pharmacophore modeling identifies the essential structural features required for biological activity. For indolinone-hydrazone analogs, a consensus pharmacophore model includes several key features:

The Indolinone Scaffold: The NH group at position 1 and the carbonyl oxygen at position 2 are critical hydrogen bond donors and acceptors, respectively. These often form a crucial hydrogen bond network with the hinge region of kinase enzymes. nih.gov

The C3-Substituent and Hydrazone Linker: The substituent at the C-3 position of the indolinone ring, which includes the hydrazone linkage, plays a fundamental role. The geometry of the hydrazone (often the Z-isomer is more active) and its ability to position the terminal group correctly are vital. nih.govresearchgate.net

Terminal Aromatic/Heterocyclic Ring: The group attached to the other end of the hydrazone linker is crucial for additional interactions, such as hydrophobic or π-stacking interactions, within the binding pocket. The specific nature of this ring and its substituents often determines the compound's selectivity and potency. For instance, in some anticonvulsant aroylhydrazones, a terminal 2-furyl or 2-thienyl moiety resulted in high potency. nih.gov

Development of Predictive Models for Biological Potency and Selectivity

To rationalize SAR data and guide the design of new, more potent analogs, computational predictive models are frequently employed. Quantitative Structure-Activity Relationship (QSAR) modeling is a key strategy used for this class of compounds. nih.govwjpsonline.comrsc.orgnih.gov

2D-QSAR and 3D-QSAR Models: These mathematical models correlate variations in the chemical structures of compounds with their biological activities.

2D-QSAR models use physicochemical descriptors (e.g., lipophilicity, electronic parameters) to build a predictive equation. nih.gov

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights. wjpsonline.comrsc.org These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For instance, a 3D-QSAR model for quinazolinone-hydrazone derivatives was successfully constructed to guide future structural modifications for developing novel antitumor agents. rsc.org Similarly, these models have been applied to indole hydrazone derivatives to design new inhibitors of Staphylococcus aureus pyruvate (B1213749) kinase. wjpsonline.com

These predictive models are powerful tools that allow researchers to prioritize the synthesis of compounds with the highest predicted potency and selectivity, thereby saving time and resources.

Bioisosteric Replacements and Scaffold Hybridization Strategies

To further optimize lead compounds, medicinal chemists often employ advanced strategies like bioisosteric replacement and scaffold hybridization.

Bioisosteric Replacements: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. cambridgemedchemconsulting.com This can enhance potency, reduce toxicity, or improve pharmacokinetic properties. For example, in a series of indolin-2-one inhibitors, a hydrolytically unstable amide moiety was successfully replaced with a triazole ring, a common bioisostere. nih.gov This change resulted in a compound with improved stability and potent in-vivo activity. Another common strategy is the replacement of the indole core itself with scaffolds like indazole to modulate selectivity against different biological targets. nih.govresearchgate.netmdpi.com

Scaffold Hybridization: This approach involves combining two or more distinct pharmacophoric scaffolds into a single hybrid molecule. rhhz.net The goal is to create a new chemical entity with a unique or synergistic biological activity profile, potentially acting on multiple targets. This strategy has been used to develop novel antimicrobial agents by combining a quinazolin-4(3H)-one nucleus with hydrazone moieties. Another example is the hybridization of indolinone, thiazolidinone, and benzenesulfonamide scaffolds to create potent enzyme inhibitors. nih.gov The resulting hybrid compounds often exhibit improved efficacy compared to the individual components. rsc.org

Advanced Research Applications of 5 Ethyl 3 2 Methylhydrazono Indolin 2 One

Potential as a Chemical Probe for Elucidating Biological Mechanisms

The indolinone scaffold is a core structure in many biologically active molecules, and its derivatives are valuable tools in chemical biology. Compounds with this core structure have been developed as inhibitors for a variety of enzymes, including protein kinases, which are crucial in cellular signaling pathways. The versatility of the indolinone ring allows for substitutions that can fine-tune the molecule's binding affinity and selectivity for specific biological targets.

Moreover, indole (B1671886) derivatives have been successfully synthesized as photoreactive probes for photoaffinity labeling. nih.gov These probes can be used to identify and study the interactions of bioactive molecules with their cellular targets. nih.gov The introduction of a photoreactive group, such as a diazirine, onto the indole scaffold allows for the formation of a covalent bond with the target protein upon photoactivation, enabling its identification and characterization. Given this precedent, 5-Ethyl-3-(2-methylhydrazono)indolin-2-one could potentially be modified to incorporate a photoreactive moiety, thereby serving as a chemical probe to investigate biological systems.

The hydrazone group can also contribute to the molecule's potential as a chemical probe. Hydrazone-based compounds are known to exhibit changes in their fluorescent properties upon binding to specific analytes, making them useful as sensors. This property could be exploited to develop probes that signal the presence of certain ions or small molecules within a biological context.

Utility as a Synthon or Building Block in Complex Organic Synthesis

Hydrazones are recognized as highly versatile intermediates and building blocks in organic synthesis. westminster.ac.ukmdpi.com They serve as precursors for the synthesis of a wide range of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. researchgate.net The reactivity of the C=N double bond and the nucleophilicity of the nitrogen atoms in the hydrazone moiety allow for a variety of chemical transformations. wikipedia.org

The general synthetic utility of hydrazones includes their role in reactions such as:

Cyclization reactions: to form pyrazoles, indoles, and other heterocyclic systems.

Wolff-Kishner reduction: where the hydrazone is an intermediate in the deoxygenation of aldehydes and ketones.

Shapiro and Bamford-Stevens reactions: for the synthesis of vinyl compounds. wikipedia.org

The indolin-2-one core of this compound also provides a robust scaffold for the construction of more complex molecules. The presence of the ethyl group at the 5-position can influence the electronic properties and solubility of the molecule and its derivatives. The combination of the reactive hydrazone group and the stable indolinone core makes this compound a potentially valuable synthon for the synthesis of novel bioactive compounds and functional materials.

| Reaction Type | Role of Hydrazone Moiety | Resulting Products |

| Cycloaddition | Diene or Dienophile | Heterocyclic compounds |

| Fischer Indole Synthesis | Intermediate | Indole derivatives |

| Condensation | Nucleophile | Azines, Pyrazoles |

Applications in Analytical Chemistry as a Derivatizing Agent or Sensor Component

Hydrazones are extensively used in analytical chemistry as derivatizing agents, particularly for the detection and quantification of aldehydes and ketones. nih.govresearchgate.net The reaction of a hydrazine (B178648) with a carbonyl compound forms a stable hydrazone derivative that often has enhanced spectroscopic properties, facilitating its detection by techniques such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). nih.gov

The key advantages of using hydrazone-based derivatizing agents include:

Selectivity: They react specifically with carbonyl compounds.

Sensitivity: The resulting hydrazones often have high molar absorptivity, leading to lower detection limits.

Stability: The hydrazone products are generally stable, allowing for reliable analysis.

Given its structure, this compound could potentially be used to derivatize specific carbonyl-containing analytes. Furthermore, the inherent fluorescence of some hydrazone derivatives can be exploited for the development of chemosensors for the detection of metal ions, anions, and organic molecules. researchgate.netdergipark.org.tr The binding of an analyte to the hydrazone can induce a change in its fluorescence intensity or wavelength, providing a measurable signal. researchgate.netdergipark.org.tr

| Analytical Technique | Role of Hydrazone | Target Analytes |

| UV-Vis Spectrophotometry | Chromogenic reagent | Aldehydes, Ketones, Metal ions |

| Fluorescence Spectroscopy | Fluorogenic sensor | Metal ions, Anions, Small organic molecules |

| HPLC | Derivatizing agent | Carbonyl compounds |

Exploration in Materials Science

The structural features of this compound suggest its potential for applications in materials science. The indolinone core is a component of various dyes and pigments. chim.itresearchgate.net The extended π-electron system that can be formed by the conjugation of the indolinone ring with the hydrazone moiety can lead to compounds with interesting photophysical properties, such as strong absorption and emission in the visible region of the electromagnetic spectrum. rsc.org

Hydrazone-based organic compounds have been investigated for their applications in organic electronics due to their charge-transporting properties. rsc.org The presence of a conjugated π-system in this compound could enable its use as a component in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.

Furthermore, indole derivatives have been explored as components of photoreactive materials. nih.gov The ability of the indole ring to undergo photochemical reactions can be harnessed to create materials that respond to light, with potential applications in photolithography, data storage, and the development of molecular switches. chim.it The hydrazone moiety itself can exhibit photoisomerization, which can be utilized in the design of photoresponsive materials. scielo.br

| Material Type | Relevant Structural Feature | Potential Application |

| Dyes and Pigments | Extended π-conjugation | Textiles, Printing, Imaging |

| Organic Electronics | Charge-transporting properties | OLEDs, OPVs, Organic transistors |

| Photoreactive Materials | Photoisomerization, Photocyclization | Molecular switches, Data storage |

Contribution to Fundamental Understanding of Hydrazone and Indolinone Chemical Space